molecular formula C10H12N2O B13988917 2-Methyl-5,6,7,8-tetrahydro-quinazoline-6-carbaldehyde

2-Methyl-5,6,7,8-tetrahydro-quinazoline-6-carbaldehyde

Cat. No.: B13988917
M. Wt: 176.21 g/mol
InChI Key: AIRGLZQPSJCCLJ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-quinazoline-6-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H12N2O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-quinazoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with an aldehyde in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-quinazoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, alcohols, and substituted quinazolines .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-quinazoline-6-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-quinazoline-6-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways depend on the specific biological context and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
  • 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4-one

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-quinazoline-6-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its aldehyde group provides a reactive site for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazoline-6-carbaldehyde

InChI

InChI=1S/C10H12N2O/c1-7-11-5-9-4-8(6-13)2-3-10(9)12-7/h5-6,8H,2-4H2,1H3

InChI Key

AIRGLZQPSJCCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)C=O

Origin of Product

United States

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